molecular formula C8H6ClF3O B15316234 (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol

Katalognummer: B15316234
Molekulargewicht: 210.58 g/mol
InChI-Schlüssel: JIWIJMGKUORXIN-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is a chiral compound characterized by the presence of a chiral center at the first carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the use of starting materials that contain the desired halogen substituents. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile to introduce the desired functional groups. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium hydride or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol can be compared with other halogenated alcohols, such as (1S)-1-(4-chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol and (1S)-1-(5-chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H6ClF3O

Molekulargewicht

210.58 g/mol

IUPAC-Name

(1S)-1-(5-chloro-2-fluorophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H6ClF3O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1

InChI-Schlüssel

JIWIJMGKUORXIN-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)[C@@H](C(F)F)O)F

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(C(F)F)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.